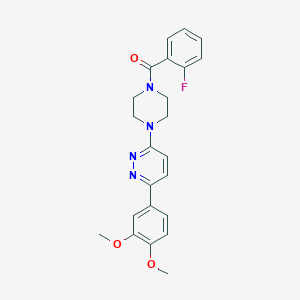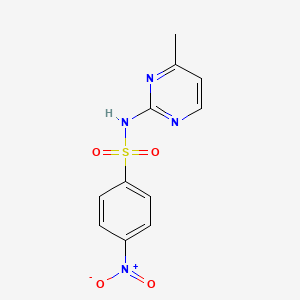
N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide, also known as MPN, is an organic compound that has been extensively studied for its potential as a therapeutic agent. MPN belongs to the class of sulfonamide drugs, which are widely used in the treatment of bacterial infections. In recent years, MPN has gained attention for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The exact mechanism of action of N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide is not fully understood. However, it is believed that N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide exerts its anticancer effects by inhibiting the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemische Und Physiologische Effekte
N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide has been shown to have anti-inflammatory and antiviral properties. N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide has some limitations. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Zukünftige Richtungen
There are several areas of future research that could be explored with N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide. One area of interest is the development of more potent and selective analogs of N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide. Another area of interest is the investigation of the potential of N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide as an antiviral agent. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide and its potential as a therapeutic agent for cancer and other diseases.
Synthesemethoden
The synthesis of N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-methylpyrimidin-2-amine in the presence of a base such as triethylamine. This reaction yields N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide as a yellow crystalline solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide has been extensively studied for its potential as an anticancer agent. Several studies have shown that N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide has also been shown to have antitumor activity in animal models of cancer.
Eigenschaften
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4S/c1-8-6-7-12-11(13-8)14-20(18,19)10-4-2-9(3-5-10)15(16)17/h2-7H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPNLPBBDUFJTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride](/img/structure/B2559446.png)

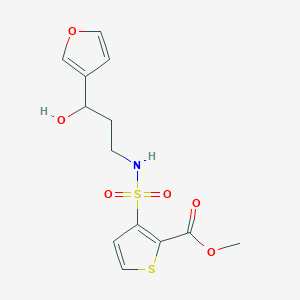
![Tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate](/img/structure/B2559449.png)

![methyl 3-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-4-methoxybenzoate](/img/structure/B2559454.png)
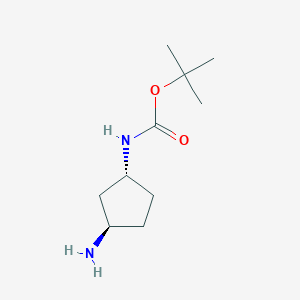
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2559458.png)
![2-Chloro-N-[2-[(2,4-dimethylphenyl)sulfonylamino]-1-phenylethyl]propanamide](/img/structure/B2559460.png)
![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2559463.png)
![N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2559465.png)
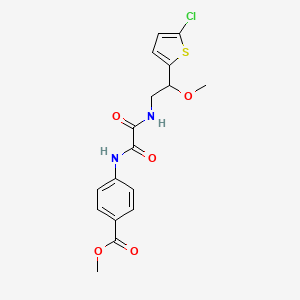
![N-cyclohexyl-7-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2559467.png)
